4-Hydroxybenzyl-Methansulfonsäureester

Übersicht

Beschreibung

4-Hydroxybenzyl Methanethiosulfonate is a chemical compound known for its specific and rapid reaction with thiols to form mixed disulfides. This compound is utilized in various scientific research applications, particularly in probing the structures of receptor channels such as the acetylcholine receptor channel and the GABA receptor channel .

Wissenschaftliche Forschungsanwendungen

4-Hydroxybenzyl Methanethiosulfonate is widely used in scientific research due to its ability to modify thiol groups in proteins. This property makes it valuable in the study of protein structures and functions, particularly in the context of receptor channels . Additionally, it has applications in neuroprotection research, where it is used to study the effects of various compounds on neuronal cells .

Wirkmechanismus

Target of Action

4-Hydroxybenzyl Methanethiosulfonate (4-HB-MTS) is a natural H2S-donor . It primarily targets human neuroblastoma (SH-SY5Y) and glioblastoma (U87MG) cells . The compound interacts with these cells, affecting their proliferation and survival .

Mode of Action

The compound’s interaction with its targets results in several changes. The inhibition of both SH-SY5Y and U87MG cell proliferation is associated with an increase in the thiosulfate level and the number of cells with the inactive form of Bcl-2 protein . Additionally, there is a decrease in mitochondrial membrane potential . Interestingly, 4-HB-MTS results in the downregulation of p53 protein and upregulation of p21 protein levels in SH-SY5Y cells .

Biochemical Pathways

4-HB-MTS affects several biochemical pathways. In the presence of elevated levels of H2S and thiosulfate, the sulfhydryl groups of p53 protein as well as Bcl-2 protein could be modified via 4-HB-MTS-induced S-sulfuration or by oxidative stress . Moreover, 4-HB-MTS treatment causes downregulation of the level of mitochondrial rhodanese and 3-mercaptopyruvate sulfurtransferase, and consequently increases the level of reactive oxygen species in SH-SY5Y cells .

Result of Action

The molecular and cellular effects of 4-HB-MTS’s action are significant. The compound’s interaction with its targets leads to the inhibition of cell proliferation, an increase in thiosulfate levels, and changes in protein levels . These changes can have profound effects on cell survival and function.

Biochemische Analyse

Biochemical Properties

4-Hydroxybenzyl Methanethiosulfonate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to modify channels at several different sites in a region just distal to the cytoplasmic end of the second transmembrane helix . The interactions of 4-Hydroxybenzyl Methanethiosulfonate with these biomolecules are critical for their gating .

Cellular Effects

4-Hydroxybenzyl Methanethiosulfonate has significant effects on various types of cells and cellular processes. It has been shown to suppress Zn2±induced cell death and ROS generation in neurons and astrocytes . It also influences cell function by suppressing PARP-1 induction and NAD depletion under acute Zn2+ treatment .

Molecular Mechanism

The molecular mechanism of 4-Hydroxybenzyl Methanethiosulfonate involves its interactions with biomolecules and its effects on gene expression. It has been shown to suppress the up-regulations of the p67 subunit of NADPH oxidase . This suggests that 4-Hydroxybenzyl Methanethiosulfonate exerts its effects at the molecular level through enzyme inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, 4-Hydroxybenzyl Methanethiosulfonate has been observed to have long-term effects on cellular function in both in vitro and in vivo studies. For example, it has been shown to have robust neuroprotective effects in the postischemic brain .

Dosage Effects in Animal Models

The effects of 4-Hydroxybenzyl Methanethiosulfonate vary with different dosages in animal models. For instance, intraperitoneal administration of 4-Hydroxybenzyl Methanethiosulfonate (20 mg/kg) in Sprague–Dawley rats 1 h after MCAO reduced infarct volumes to 27.1 ± 9.2% of that of MCAO controls and significantly ameliorated motor impairments and neurological deficits .

Metabolic Pathways

4-Hydroxybenzyl Methanethiosulfonate is involved in several metabolic pathways. It has been shown to suppress NAD depletion and markedly suppress ROS induction in Zn2±treated neurons and astrocytes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzyl Methanethiosulfonate typically involves the reaction of 4-hydroxybenzyl alcohol with methanethiosulfonate reagents. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for 4-Hydroxybenzyl Methanethiosulfonate are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxybenzyl Methanethiosulfonate primarily undergoes substitution reactions, particularly with thiol groups. This reaction forms mixed disulfides, which are crucial in studying protein structures and functions .

Common Reagents and Conditions: The common reagents used in reactions with 4-Hydroxybenzyl Methanethiosulfonate include thiol-containing compounds. The reactions are typically carried out under mild conditions, often at room temperature, to ensure the stability of the products.

Major Products: The major products formed from these reactions are mixed disulfides, which are used in various biochemical assays and structural studies .

Vergleich Mit ähnlichen Verbindungen

- 4-Hydroxybenzyl Alcohol

- 4-Hydroxybenzoic Acid

- Benzyl Methanethiosulfonate

Comparison: Compared to similar compounds, 4-Hydroxybenzyl Methanethiosulfonate is unique in its ability to specifically and rapidly react with thiol groups to form mixed disulfides. This specificity makes it particularly useful in studying protein structures and functions, setting it apart from other related compounds .

Biologische Aktivität

4-Hydroxybenzyl Methanethiosulfonate (4-HB-MTS) is a compound of significant interest in biochemical research due to its unique properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of 4-Hydroxybenzyl Methanethiosulfonate

4-HB-MTS is a sulfhydryl reagent that modifies proteins through disulfide bond formation. It has been utilized in various studies to assess its impact on protein function, particularly in ion channels and other membrane proteins. The compound is structurally related to other methanethiosulfonates, which are known for their ability to penetrate cell membranes and modify cysteine residues in proteins.

- Protein Modification : 4-HB-MTS primarily acts by modifying cysteine residues in proteins, leading to changes in protein conformation and function. This modification can result in either loss-of-function (LOF) or gain-of-function (GOF) phenotypes depending on the specific protein context.

- Ion Channel Regulation : Research indicates that 4-HB-MTS can influence the gating properties of ion channels, such as the mechanosensitive channel MscL. In studies, it has been shown to increase the pressure threshold required for channel activation, suggesting a LOF phenotype when applied to certain cysteine mutants of MscL .

Biological Activities

The biological activities of 4-HB-MTS can be summarized as follows:

- Antibacterial Activity : Exhibits activity against Gram-positive bacteria, making it a potential candidate for developing antibacterial agents.

- Antifungal Activity : Demonstrates effectiveness against various fungal species, including Ganoderma boninense, which is significant for agricultural applications.

- Anti-Helicobacter pylori Activity : Shows promising results against Helicobacter pylori, a bacterium associated with gastric ulcers.

In Vivo Studies

A study conducted on MscL cysteine mutants revealed that treatment with 4-HB-MTS resulted in a significant reduction in cell viability under osmotic stress conditions. Specifically, mutants N103C to E108C exhibited decreased viability when exposed to 4-HB-MTS, indicating a LOF phenotype due to the compound's action .

Case Studies

Several case studies have highlighted the practical applications of 4-HB-MTS:

- Ion Channel Functionality : In a controlled experiment, MJF455 cells expressing MscL mutants were subjected to osmotic challenges with and without 4-HB-MTS treatment. The results showed that while some reagents enhanced channel activity (GOF), 4-HB-MTS consistently reduced viability, underscoring its role as an inhibitor .

- Antimicrobial Applications : A case study demonstrated the effectiveness of 4-HB-MTS in inhibiting Helicobacter pylori growth in vitro, suggesting its potential use as an antimicrobial agent in clinical settings.

Data Tables

| Biological Activity | Effectiveness | Target Organisms |

|---|---|---|

| Antibacterial | Moderate | Gram-positive bacteria |

| Antifungal | High | Ganoderma boninense |

| Anti-Helicobacter pylori | Promising | Helicobacter pylori |

Eigenschaften

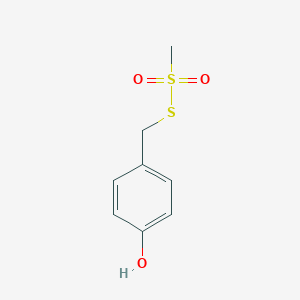

IUPAC Name |

4-(methylsulfonylsulfanylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S2/c1-13(10,11)12-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHDQZFGAJAIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391865 | |

| Record name | 4-Hydroxybenzyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491868-12-3 | |

| Record name | 4-Hydroxybenzyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.